molecular formula C15H22N2O B6644983 N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide

N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide

Cat. No.: B6644983
M. Wt: 246.35 g/mol
InChI Key: OEUNVLVDBBDWDR-HIDCPEKUSA-N
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Description

N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyclohexyl ring with an amino group and a phenylpropanamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of (1R,2R)-2-aminocyclohexanol and 2-phenylpropanoyl chloride.

    Reaction: The (1R,2R)-2-aminocyclohexanol is reacted with 2-phenylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions include oximes, nitroso derivatives, reduced amines, and substituted aromatic compounds.

Scientific Research Applications

N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways: It can modulate signaling pathways involved in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,2R)-2-aminocyclohexyl]acetamide
  • (1R,2R)-2-aminocyclohexanol
  • (1R,2R)-trans-2-aminocyclohexylamine

Uniqueness

N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide is unique due to its specific combination of a cyclohexyl ring with an amino group and a phenylpropanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-4,7-8,11,13-14H,5-6,9-10,16H2,1H3,(H,17,18)/t11?,13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUNVLVDBBDWDR-HIDCPEKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NC2CCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)C(=O)N[C@@H]2CCCC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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